molecular formula C8H13NO B2545064 (1S,7R)-8-azabicyclo[5.2.0]nonan-9-one CAS No. 522644-05-9

(1S,7R)-8-azabicyclo[5.2.0]nonan-9-one

Cat. No.: B2545064
CAS No.: 522644-05-9
M. Wt: 139.198
InChI Key: SLHBGSLJLMFFLM-NKWVEPMBSA-N
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Description

(1S,7R)-8-Azabicyclo[5.2.0]nonan-9-one is a bicyclic β-lactam compound that serves as a versatile and valuable building block in advanced organic synthesis and medicinal chemistry research. This strained heterocyclic system features a fused β-lactam and cycloheptane ring structure, introducing significant conformational constraints and stereochemical complexity due to its two chiral centers at the cis-junction of the rings . Its primary research application is as a key precursor in the efficient enzymatic synthesis of enantiomerically pure beta-amino acids and their homologues, achieved through lipase-catalyzed enantioselective ring-opening reactions . The high ring strain of the β-lactam moiety makes it a reactive intermediate susceptible to controlled ring-opening and rearrangement reactions, providing researchers with a strategic entry point to a diverse array of biologically active nitrogen-containing heterocycles and functionalized molecules . This compound is part of the important family of azabicyclic structures that are core scaffolds in numerous natural products and pharmaceuticals . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,7R)-8-azabicyclo[5.2.0]nonan-9-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c10-8-6-4-2-1-3-5-7(6)9-8/h6-7H,1-5H2,(H,9,10)/t6-,7+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLHBGSLJLMFFLM-NKWVEPMBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(CC1)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]2[C@@H](CC1)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Stereochemical and Conformational Characterization of 1s,7r 8 Azabicyclo 5.2.0 Nonan 9 One

Elucidation of Absolute and Relative Configuration

The unambiguous assignment of both the relative and absolute stereochemistry of the two chiral centers, C1 and C7, is critical for defining the molecule's identity. The cis-fusion of the rings, denoted by the (1S,7R) configuration, is determined through a combination of sophisticated spectroscopic and crystallographic methods.

Chiroptical spectroscopic techniques, which measure the differential interaction of chiral molecules with polarized light, are indispensable for determining the absolute configuration of enantiomerically pure compounds in solution.

Circular Dichroism (CD) spectroscopy is a powerful tool for characterizing the stereochemistry of β-lactams. The amide chromophore within the strained four-membered ring gives rise to distinct electronic transitions that are sensitive to the chiral environment. Unhydrolyzed β-lactam antibiotics typically exhibit high molar ellipticities. nih.gov The sign and magnitude of the Cotton effects in the CD spectrum are directly related to the stereochemical arrangement of the molecule. For bicyclic systems like (1S,7R)-8-azabicyclo[5.2.0]nonan-9-one, the fusion of the second ring creates a rigid conformation, leading to characteristic CD signatures that can be used to confirm its stereochemical integrity. mdpi.com

Table 1: Representative CD Spectral Data for Bicyclic β-Lactam Chromophores

Wavelength (λmax)Molar Ellipticity ([θ])Transition Assignment
~220-230 nmPositive or Negativen → π
Below 200 nmPositive or Negativeπ → π

Note: The sign of the Cotton effect is dependent on the absolute configuration and the specific ring conformation.

For an unambiguous determination of the absolute configuration, Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are the methods of choice. mdpi.comwikipedia.org These techniques provide rich structural information by measuring circular dichroism in the UV-visible (ECD) and infrared (VCD) regions of the electromagnetic spectrum, respectively. nih.govjascoinc.com

The modern approach involves a synergistic combination of experimental measurement and quantum chemical calculation. mdpi.com Theoretical ECD and VCD spectra are computed for a single, known enantiomer (e.g., the (1S,7R) form) using methods like Density Functional Theory (DFT). wikipedia.org Comparison of the calculated spectrum with the experimentally obtained spectrum allows for a definitive assignment of the absolute configuration of the sample in solution. ru.nlnih.gov VCD is particularly advantageous as it probes the stereochemistry of the entire molecule through its vibrational modes and is less dependent on the presence of a traditional UV-Vis chromophore. wikipedia.org

Table 2: Comparison of ECD and VCD for Stereochemical Analysis

FeatureElectronic Circular Dichroism (ECD)Vibrational Circular Dichroism (VCD)
Spectral Region UV-Visible (typically 190-400 nm)Infrared (typically 4000-800 cm⁻¹)
Transitions Electronic transitions of chromophoresVibrational transitions of the entire molecule
Primary Application Determination of absolute configuration of molecules with UV-active chromophoresDetermination of absolute configuration and solution-phase conformation of a wide range of chiral molecules
Methodology Comparison of experimental spectrum with quantum chemical predictionsComparison of experimental spectrum with quantum chemical predictions

Single-crystal X-ray diffraction provides the most definitive and precise information regarding the molecular structure in the solid state. This technique allows for the direct visualization of the atomic arrangement, yielding accurate bond lengths, bond angles, and torsional angles.

Analysis of the closely related racemic compound, cis-8-azabicyclo[5.2.0]nonan-9-one, provides critical insights into the structure of the (1S,7R) enantiomer. researchgate.net The study confirms the cis-fusion between the β-lactam and cycloheptane (B1346806) rings. The strain imposed by the nearly planar four-membered lactam ring dictates the conformation of the larger seven-membered ring. researchgate.net This crystallographic data serves as the foundational benchmark for understanding the molecule's solid-state geometry and validates the relative stereochemistry.

Table 3: Selected Crystallographic Data for cis-8-Azabicyclo[5.2.0]nonan-9-one

ParameterValue
Crystal System Orthorhombic
Space Group P2₁2₁2₁
C1-C7 Bond Length 1.55 Å (approx.)
N8-C9 Bond Length 1.35 Å (approx.)
C9=O10 Bond Length 1.21 Å (approx.)
C1-N8-C7 Angle 93.5° (approx.)
Relative Stereochemistry cis

Data derived from the crystallographic study of the racemic cis-isomer. researchgate.net

Advanced Spectroscopic Methods for Stereochemistry Determination

Detailed Conformational Studies of the Bicyclic System

The fusion of the two rings in 8-azabicyclo[5.2.0]nonan-9-one creates a strained and conformationally restricted system. The geometry of the β-lactam ring is necessarily quasi-planar, and this rigidity profoundly influences the conformation of the more flexible seven-membered ring.

Based on crystallographic analysis of the cis-isomer, the cycloheptane ring is forced to adopt a chair conformation, which is typically less stable than the twist-chair form for an isolated cycloheptane. researchgate.net This specific conformation is a direct consequence of the geometric constraints imposed by the fused β-lactam ring, highlighting the interplay between the two cyclic components of the molecule.

The chemical reactivity of β-lactams is intrinsically linked to the substantial ring strain within the four-membered ring. wikipedia.orgkhanacademy.org In a fused bicyclic system such as this compound, this strain is further amplified. nih.gov A key structural feature contributing to this reactivity is the geometry of the amide bond.

In a typical, unstrained amide, the nitrogen atom is sp²-hybridized and trigonal planar, allowing for effective resonance stabilization between the nitrogen lone pair and the carbonyl group. However, in bicyclic β-lactams, the ring fusion forces the nitrogen atom into a more pyramidal, sp³-like geometry. wikipedia.orgnih.gov This pyramidalization reduces amide resonance, which makes the carbonyl carbon more electrophilic and the amide bond more susceptible to nucleophilic attack. nih.gov

A quantitative measure of this distortion is the Woodward height parameter (h), which defines the height of the nitrogen atom above the plane formed by its three substituents. wikipedia.org Higher h values correlate with increased pyramidalization and greater reactivity.

Table 4: Typical Woodward Height (h) Values for Different β-Lactam Classes

β-Lactam ClassTypical h Value (Å)Relative Reactivity
Monobactams0.05 - 0.10Low
Cephems0.20 - 0.25Moderate
Penams0.40 - 0.50High
Carbapenems0.50 - 0.60Very High

Data sourced from general β-lactam chemistry literature. wikipedia.org The fused 7-membered ring in 8-azabicyclo[5.2.0]nonan-9-one would place its reactivity in the context of other strained bicyclic systems.

The crystallographic data for the cis-isomer reveals a non-planar arrangement at the bridgehead nitrogen, consistent with the principles of amide bond distortion in bicyclic lactams. researchgate.net This geometric feature is a cornerstone of the molecule's chemical character, directly influencing its stability and reactivity profile.

Preferred Conformations of Cycloheptane and β-Lactam Rings in the Bicyclic System

In related bicyclic systems, the larger ring often adopts a conformation that minimizes steric strain and torsional interactions at the fusion points. For the 8-azabicyclo[5.2.0]nonan-9-one skeleton, the cycloheptane ring is expected to adopt a conformation that accommodates the relatively rigid, planar geometry of the β-lactam ring. Computational studies on similar bicyclic lactams suggest that the fused ring system will adopt a conformation that is a compromise between the ideal geometries of the individual rings. nih.gov

The β-lactam ring itself, being a four-membered ring, is inherently strained. This strain is a key feature of β-lactam antibiotics and is crucial for their antibacterial activity. nih.gov The degree of pyramidalization of the nitrogen atom and the puckering of the ring are important parameters that define its conformation. In a fused system like this compound, the planarity of the β-lactam ring is influenced by the steric demands of the fused cycloheptane ring. X-ray crystallographic studies of related bicyclic β-lactams have shown that the four-membered ring is not perfectly planar, with slight puckering to alleviate strain. bham.ac.uk

Table 1: Key Conformational Features of Fused Bicyclic Systems

FeatureDescriptionImplication for this compound
Ring Fusion The two rings share a common bond. In this case, the fusion is cis.Dictates a specific and relatively rigid orientation of the two rings relative to each other.
Cycloheptane Ring Flexibility The seven-membered ring is inherently flexible with multiple low-energy conformations (e.g., chair, boat).The flexibility is significantly reduced upon fusion, with the ring adopting a conformation that best accommodates the β-lactam ring.
β-Lactam Ring Strain The four-membered ring is highly strained due to angle and torsional strain.This strain is a defining characteristic and influences the chemical reactivity of the carbonyl group.
Nitrogen Pyramidalization The nitrogen atom in the β-lactam ring can deviate from planarity.The degree of pyramidalization affects the amide resonance and the overall ring strain.

Evaluation of Helicity Rules in β-Lactam Chromophores

The β-lactam carbonyl group acts as a chromophore, and its interaction with chiral surroundings can be analyzed using chiroptical methods such as circular dichroism (CD) spectroscopy. The sign of the Cotton effect in the CD spectrum can provide valuable information about the absolute configuration of the molecule. wikipedia.org Helicity rules, such as the Octant Rule, have been developed to correlate the stereochemistry of a molecule with the sign of its Cotton effect. chemistnotes.com

The Octant Rule was originally developed for cyclohexanones but can be adapted for other carbonyl-containing systems, including β-lactams. youtube.com This rule divides the space around the carbonyl chromophore into eight octants using three perpendicular planes. The contribution of a substituent to the Cotton effect depends on the octant in which it resides.

For this compound, the cycloheptane ring fused to the β-lactam acts as the chiral environment influencing the carbonyl chromophore. The atoms of the cycloheptane ring will be distributed among the different octants, and their cumulative effect will determine the sign of the n → π* transition of the lactam carbonyl.

To apply the Octant Rule, one would need to:

Orient the molecule with the C=O bond along the z-axis.

Define the three nodal planes that divide the space into eight octants.

Determine the positions of the atoms of the cycloheptane ring within these octants.

Sum the contributions of the atoms in each octant to predict the sign of the Cotton effect.

Atoms lying in a "positive" octant make a positive contribution to the Cotton effect, while those in a "negative" octant make a negative contribution. The specific (1S,7R) stereochemistry of the bridgehead carbons will dictate the conformation of the cycloheptane ring and, consequently, the spatial arrangement of its atoms relative to the carbonyl group.

While a detailed quantitative analysis requires computational modeling to determine the precise coordinates of each atom in the preferred conformation, a qualitative prediction can be made based on the known stereochemistry. The inherent chirality of the bicyclic framework is expected to induce a significant Cotton effect. The sign and magnitude of this effect are directly related to the helicity of the system.

Table 2: Application of the Octant Rule to the β-Lactam Chromophore

StepActionRelevance to this compound
1. Identify Chromophore The carbonyl group (C=O) of the β-lactam ring.This group is responsible for the n → π* electronic transition observed in CD spectroscopy.
2. Define Nodal Planes Three mutually perpendicular planes intersecting at the carbonyl group.These planes divide the space around the chromophore into eight octants.
3. Locate Substituents The atoms of the fused cycloheptane ring act as the chiral perturbers.The (1S,7R) stereochemistry determines the spatial disposition of these atoms.
4. Predict Cotton Effect Sum the contributions of the atoms in each octant based on established rules.The net sign of the Cotton effect can be correlated with the absolute configuration of the molecule.

Computational and Theoretical Chemistry Studies of Azabicyclo 5.2.0 Nonan 9 One

Quantum Chemical Calculations in Structural and Reactivity Studies

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the fundamental chemical nature of bicyclic β-lactam systems. These calculations provide a framework for understanding molecular geometry, predicting the outcomes of chemical reactions, and elucidating complex reaction mechanisms.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry for determining the electronic structure of molecules. It is widely used to optimize molecular geometries and calculate their corresponding energies. For bicyclic lactams and related structures, DFT methods are employed to find the most stable three-dimensional arrangement of atoms (the ground-state geometry).

Functionals such as B3LYP are commonly paired with basis sets like 6-31+G(d,p) to perform these calculations. nih.gov This process involves minimizing the energy of the system with respect to the positions of the atoms, yielding precise bond lengths, bond angles, and dihedral angles. These optimized geometries are crucial starting points for further computational studies, including reactivity and spectroscopic predictions. In studies of related bicyclic systems, DFT has been successfully used to explore electronic properties and molecular structures. semanticscholar.org

ComponentDescriptionCommon Examples in Bicyclic System Studies
Functional Approximates the exchange-correlation energy, a key component of the total electronic energy.B3LYP nih.govnih.gov, BP86 nih.gov, ωB97XD ustc.edu.cn
Basis Set A set of mathematical functions used to build the molecular orbitals.6-31G(d) nih.gov, 6-31+G(d,p) nih.gov, TZVPP nih.gov, aug-cc-pVDZ nih.gov

Computational methods are invaluable for predicting and explaining the stereoselectivity of chemical reactions. DFT calculations can model the transition states of competing reaction pathways, and the relative energies of these transition states determine the preferred stereochemical outcome.

For instance, in the synthesis of a related 3-azabicyclo[5.2.0]nonadiene system, DFT calculations were used to elucidate a gold(I)-catalyzed asymmetric reaction. pku.edu.cn The calculations revealed that although an intermediate cyclopropylmethyl carbocation is planar, which would typically lead to a loss of stereochemical information, the chirality from an earlier cyclopropanation step is effectively transferred to the final product. pku.edu.cn This is because only one specific carbon atom in the rigid intermediate can migrate during the subsequent ring expansion, thus controlling the stereochemistry of the product. pku.edu.cn Such detailed mechanistic understanding allows chemists to rationalize why a particular stereoisomer is formed and to design more selective synthetic routes.

DFT calculations provide deep insights into the mechanisms of chemical reactions by mapping out the entire potential energy surface. This allows for the identification of intermediates and transition states, as well as the calculation of activation energies and reaction enthalpies.

In studies of cycloaddition reactions involving pyridinium (B92312) 1,4-zwitterionic thiolates to form sulfur-containing heterocycles, DFT computations have shown that different reaction pathways can be governed by either kinetic or thermodynamic factors. researchgate.net By comparing the energy barriers (kinetics) and the relative stability of the final products (thermodynamics), researchers can understand and predict the reaction outcomes under different conditions. researchgate.net Similarly, DFT has been used to study the mechanism of condensation reactions, showing how activation of a carbonyl group can occur through hydrogen bonding. researchgate.net These computational investigations are crucial for optimizing reaction conditions and understanding the underlying principles that drive chemical transformations in the synthesis of complex molecules like bicyclic lactams.

Bicyclic systems such as azabicyclo[5.2.0]nonan-9-one can exist in multiple conformations, and understanding this conformational landscape is key to comprehending their chemical and biological behavior. Computational methods are used to explore the different possible shapes a molecule can adopt, identify the most stable conformers (energy minima), and determine the energy barriers between them.

For example, in studies of related 3-azabicyclo[3.3.1]nonane systems, it has been observed that the piperidine (B6355638) ring can adopt different conformations, such as chair or boat forms, depending on the nature of its substituents. semanticscholar.org X-ray diffraction analysis on similar bicyclic compounds has confirmed the existence of distinct chair-chair and chair-boat conformers in the solid state. nih.gov Computational conformational searches, often using molecular mechanics force fields initially, followed by higher-level DFT calculations, can systematically identify all low-energy conformers and rank them by their relative stability, providing a complete picture of the molecule's flexibility and preferred shapes. nih.gov

Theoretical Basis for Spectroscopic Properties and Experimental Data Correlation

Computational chemistry plays a vital role in interpreting experimental spectroscopic data. By simulating spectra from first principles, researchers can correlate spectral features with specific molecular structures and electronic properties, which is particularly important for determining the absolute configuration of chiral molecules.

Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique for determining the absolute stereochemistry of chiral molecules. nih.gov The process of assigning a configuration involves comparing an experimentally measured ECD spectrum with spectra simulated for different possible stereoisomers using Time-Dependent Density Functional Theory (TD-DFT). figshare.comacs.org

The typical computational workflow involves several steps:

Conformational Search: A thorough search for all possible low-energy conformers of the molecule is performed, often using molecular mechanics (MM) methods. nih.gov

Geometry Optimization: The geometries of the identified conformers are then optimized at a higher level of theory, usually DFT. nih.gov

TD-DFT Calculations: For each optimized conformer, the ECD spectrum is calculated using TD-DFT. This step computes the excitation energies and corresponding rotatory strengths for the electronic transitions. nih.govustc.edu.cn

A good match between the simulated spectrum of one enantiomer and the experimental spectrum allows for the unambiguous assignment of the molecule's absolute configuration. acs.org This combined experimental and computational approach has become a standard and reliable method in stereochemical analysis. nih.govacs.org

StepPurposeComputational Method(s)
1. Conformational SearchIdentify all stable spatial arrangements (conformers) of the molecule.Molecular Mechanics (e.g., MMFF94) nih.gov, Monte Carlo methods
2. Geometry OptimizationRefine the structure of each conformer to find its precise energy minimum.Density Functional Theory (DFT) (e.g., B3LYP/6-31G(d)) nih.gov
3. Excitation CalculationCalculate the energy and rotatory strength of electronic transitions for each conformer.Time-Dependent DFT (TD-DFT) figshare.comacs.org
4. Spectrum GenerationCreate a final theoretical spectrum by broadening and weighting individual conformer spectra.Boltzmann averaging based on calculated free energies ustc.edu.cnnih.gov

Methodologies for Structure Activity Relationship Sar Investigations of Bicyclic Lactams

Principles of Conformational Restriction in Bicyclic Lactam Design

A cornerstone of medicinal chemistry is the principle of conformational restriction, which involves designing molecules with reduced flexibility. nih.gov By introducing structural constraints, the number of possible shapes (conformations) a molecule can adopt is limited, which can favor the specific "bioactive conformation" required for optimal interaction with a biological target. nih.gov Bicyclic lactams are inherently conformationally restricted due to their fused ring systems.

The rigid framework of scaffolds like 8-azabicyclo[5.2.0]nonan-9-one serves multiple purposes in drug design:

Pre-organization for Binding: The fixed orientation of substituents on the bicyclic core pre-organizes the molecule into a shape that is complementary to the target's binding site. This reduces the entropic penalty of binding, potentially leading to higher affinity and potency.

Enhanced Selectivity: A rigid molecule is less likely to bind to off-target receptors that may require different conformations for interaction, thus improving selectivity and reducing potential side effects. nih.gov

Metabolic Stability: The constrained nature of the scaffold can protect susceptible chemical bonds from metabolic enzymes, increasing the molecule's stability and duration of action in the body. nih.gov

The size of the lactam ring itself is a critical determinant of conformation and can be a sensitive probe of the required bioactive shape. nih.gov The fusion of the β-lactam to a seven-membered ring in the 8-azabicyclo[5.2.0]nonan-9-one skeleton imposes specific geometric constraints that dictate the spatial arrangement of any appended functional groups, making it a valuable platform for SAR exploration.

Design Strategies for Peptide Mimicry using Bicyclic Scaffolds (e.g., β-Turn Mimics)

Peptides are crucial signaling molecules, but their therapeutic use is often limited by poor stability and cell permeability. Peptidomimetics are non-peptide molecules designed to mimic the structure and function of natural peptides. marquette.edu Bicyclic lactams are particularly effective scaffolds for mimicking peptide secondary structures, most notably the β-turn. lookchem.com

A β-turn is a common structural motif in proteins where the polypeptide chain reverses its direction. These turns are often involved in molecular recognition events, making them attractive targets for inhibitor design. researchgate.netpnas.org The rigid geometry of bicyclic lactams can effectively replicate the spatial orientation of the amino acid side chains in a β-turn. nih.gov

Key design features of bicyclic lactam β-turn mimics:

Scaffold Rigidity: The fused ring system acts as a constraint, forcing appended peptide chains into a turn conformation. nih.gov

Side-Chain Mimicry: Substituents can be placed on the bicyclic core at positions corresponding to the i+1 and i+2 residues of a native β-turn, mimicking the key interactions of the original peptide. pnas.org

Improved Pharmacokinetics: As non-peptide structures, these mimics are resistant to enzymatic degradation and can be designed to have improved cell permeability. nih.govnih.gov

The 8-azabicyclo[5.2.0]nonan-9-one framework can serve as the core for such mimics. By attaching appropriate functional groups, it can be engineered to present chemical features in a three-dimensional arrangement that mimics the critical binding elements of a peptide's β-turn, thereby acting as a potent antagonist or inhibitor at protein-protein interfaces. researchgate.netrsc.org

Bicyclic Scaffold TypeMimicked StructureKey AdvantageReference Example
Bicyclic Lactam (e.g., 8-azabicyclo[5.2.0]nonan-9-one)β-Turn (Type II')High conformational rigidity, proteolytic resistance.Designed nucleators for β-sheet formation. pnas.org
Bicyclic Schellman Loop Mimics (BSMs)α-Helix C-terminus (Schellman Loop)Enforces helicity more rigidly than monocyclic caps.1,3,5-trimethylbenzene-capped peptides. researchgate.net
Bicyclic TripeptideABC ring system of VancomycinMimics complex natural product binding pocket.Ruthenium-catalyzed cyclized tripeptide. marquette.edu

Approaches to Modulate Stereochemistry for SAR Analysis

Stereochemistry—the three-dimensional arrangement of atoms—is fundamental to a molecule's biological activity. For a compound like (1S,7R)-8-azabicyclo[5.2.0]nonan-9-one, the specific stereochemical configuration at the bridgehead carbons (C1 and C7) is critical. Modulating this stereochemistry is a powerful tool for SAR analysis.

Synthetic strategies are developed to allow for the de novo and diastereoselective synthesis of various stereoisomers of the bicyclic lactam core. lookchem.com This allows chemists to systematically investigate the importance of each chiral center. For instance, comparing the biological activity of the (1S,7R) isomer with its (1R,7S) enantiomer or with other diastereomers (e.g., cis vs. trans ring fusion) can reveal the precise spatial requirements of the target's binding pocket.

Alkylation reactions on bicyclic lactam enolates have shown that the stereochemical outcome (i.e., whether a new group adds to the exo or endo face of the molecule) can be controlled by the protecting groups used in the synthesis. rsc.org This level of control is essential for building a library of distinct stereoisomers to conduct a thorough SAR investigation. By synthesizing and testing different stereoisomers, researchers can map the topology of the binding site and optimize the drug candidate for the best possible fit and activity. rsc.orgfigshare.com

Integration of Computational Approaches in SAR Design (e.g., for Chiroptical Properties)

Modern SAR studies are rarely conducted through synthesis and testing alone. Computational chemistry plays a vital, integrated role in guiding the design and interpretation of experimental results. nih.govpatsnap.com For chiral molecules like bicyclic lactams, computational methods are particularly crucial for understanding and predicting their chiroptical properties.

Chiroptical spectroscopy techniques, such as Vibrational Circular Dichroism (VCD), measure the differential absorption of left and right circularly polarized light. wikipedia.org VCD is exceptionally sensitive to the absolute configuration and solution-state conformation of a chiral molecule. youtube.comnih.gov

The integration of computational and experimental methods proceeds as follows:

Quantum Mechanical Calculations: The VCD spectrum of a proposed structure, such as this compound, is predicted using ab initio or Density Functional Theory (DFT) calculations. mdpi.comdtic.mil

Experimental Measurement: The actual VCD spectrum of the synthesized molecule is recorded.

Spectral Comparison: The calculated and experimental spectra are compared. A match between the two provides a powerful and unambiguous confirmation of the molecule's absolute configuration in solution. youtube.comnih.gov

This combination is invaluable for SAR because it definitively confirms the stereochemistry of the molecules being tested, ensuring that any observed biological activity is correctly attributed to a specific 3D structure. tandfonline.comnih.gov Furthermore, computational tools like molecular docking and molecular dynamics simulations can predict how different isomers might bind to a target protein, helping to prioritize which compounds to synthesize and thus making the SAR process more efficient. mdpi.comnih.gov

Computational MethodApplication in SARInformation GainedExample
Density Functional Theory (DFT)Prediction of chiroptical properties.Calculated VCD/ECD spectra for comparison with experiment.Confirming absolute configuration of bicyclic β-lactams. nih.gov
Molecular DockingPredicting binding modes and affinities.Plausible orientations of ligands in a target's active site.Screening virtual libraries of compounds against a target protein. mdpi.com
Molecular Dynamics (MD)Simulating molecular motion over time.Conformational flexibility and stability of ligand-receptor complexes.Assessing the solution structural ensembles of cyclic peptides. tufts.edu
Quantitative Structure-Activity Relationship (QSAR)Building mathematical models linking chemical structure to activity.Predicting the activity of unsynthesized compounds.Guiding lead optimization to enhance potency. nih.govresearchgate.net

Applications of the Azabicyclo 5.2.0 Nonane Scaffold in Organic Synthesis

Role as Chiral Building Blocks in Complex Molecule Synthesis

The enantiomerically pure structure of (1S,7R)-8-azabicyclo[5.2.0]nonan-9-one makes it an excellent chiral synthon for the synthesis of more complex molecules. The term "chiral building block" refers to a molecule that possesses one or more stereocenters and is used as a starting material to introduce chirality into a target molecule, thereby avoiding the need for chiral resolutions or asymmetric syntheses at later stages. The defined stereochemistry at the bridgehead carbons (1S and 7R) of the azabicyclononane scaffold can be transferred to new products through various synthetic transformations.

Research has demonstrated the versatility of bicyclic β-lactams in synthetic chemistry. For instance, synthetic strategies like alkene metathesis have been employed to create a diverse array of mono-, bi-, and tricyclic β-lactam systems, including derivatives of 1-azabicyclo[5.2.0]nonan-9-one. acs.org This approach allows for the construction of complex scaffolds by forming new carbon-carbon bonds, effectively using the bicyclic lactam as a core structure.

Furthermore, diastereoselective synthesis methods, such as those involving radical cyclization, have been developed to produce substituted 8-alkoxy-1-azabicyclo[5.2.0]nonan-9-ones with good diastereomeric excess. acs.org These methods highlight how the inherent stereochemistry of the starting scaffold can direct the formation of new stereocenters in a predictable manner. The subsequent reductive ring-opening of these bicyclic systems can lead to highly functionalized and stereochemically rich acyclic or larger ring structures, such as substituted azepanes. acs.org

The utility of related bicyclic structures as platforms for creating diverse polycyclic scaffolds has also been explored. For example, modular approaches using enecarbamate-based building blocks have led to the synthesis of various bicyclic amides. whiterose.ac.uk While not starting from this compound itself, this research underscores the principle of using constrained bicyclic systems to access complex and unique chemical space. The β-lactam moiety within the scaffold is not just a structural element but also a reactive functional group, allowing for a range of transformations that can lead to novel amino acids and modified peptides. researchgate.net

Table 1: Examples of Synthetic Methodologies Utilizing Bicyclic β-Lactam Scaffolds

Methodology Starting Material Type Resulting Structure Key Feature
Ring-Closing Metathesis β-Lactam dienes Derivatives of 1-azabicyclo[5.2.0]nonan-9-one Construction of diverse bicyclic systems acs.org
Radical Cyclization 4-(2-bromo-1,1-dimethylethyl)-1-(2-methylallyl)azetidin-2-ones 8-alkoxy-3,6,6-trimethyl-1-azabicyclo[5.2.0]nonan-9-ones Diastereoselective formation of substituted scaffolds acs.org

Development of Conformationally Constrained Peptide Mimetics

Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability against enzymatic degradation and better oral bioavailability. A key strategy in designing peptidomimetics is to constrain the molecule's conformation to favor the specific three-dimensional shape required for binding to a biological target. The rigid scaffold of azabicyclo[5.2.0]nonan-9-one is ideally suited for this purpose.

The bicyclic lactam framework can serve as a scaffold to mimic the β-turn secondary structure found in many biologically active peptides. A β-turn is a region of a peptide chain that abruptly reverses direction, a feature crucial for the molecular recognition events underlying many biological processes. By appropriately functionalizing the azabicyclo[5.2.0]nonan-9-one core, chemists can position key pharmacophoric groups in a spatially defined manner that emulates the side chains of amino acids in a natural peptide turn.

A significant application in this area is the development of mimetics of the Arg-Gly-Asp (RGD) sequence. The RGD motif is a critical recognition site in extracellular matrix proteins like fibronectin, mediating cell adhesion through interaction with integrin receptors. Research has shown that bicyclic lactams, specifically 5,8-disubstituted 1-azabicyclo[5.2.0]nonan-2-one derivatives (isomers of the title compound), can effectively mimic the conformationally constrained β-turn of the RGD tripeptide. These non-peptide antagonists have been shown to dissociate fibronectin-integrin α₅β₁ complexes, demonstrating their potential as modulators of cell adhesion. The strategic placement of guanidinium (B1211019) and carboxylate groups on the bicyclic scaffold allows these molecules to mimic the essential Arg and Asp side chains of the RGD sequence.

The synthesis of these peptidomimetics often involves photochemical rearrangement of oxaziridines or nitrones, providing a convenient route to the fused bicyclic lactam core. This approach allows for the introduction of substituents on both rings of the scaffold, enabling the precise positioning of functional groups to optimize biological activity.

Precursors for the Synthesis of Nitrogen-Containing Natural Products and Analogues

Nitrogen-containing compounds, particularly alkaloids and other natural products, represent a vast and structurally diverse class of molecules with a wide range of biological activities. The this compound scaffold serves as a valuable starting point for the synthesis of such molecules due to its embedded nitrogen atom and stereochemically defined bicyclic structure.

The β-lactam ring is a highly versatile functional group. Its ring strain allows for selective cleavage under various conditions to reveal new functionalities. For example, reductive cleavage can open the four-membered ring to generate amino alcohols or related structures, which are common motifs in natural products. The seven-membered azepane ring can also be manipulated, providing access to a range of nitrogen-containing heterocyclic systems.

While direct synthesis of a specific complex natural product from this compound is not extensively documented in readily available literature, the principle is well-established for related β-lactam building blocks. The synthesis of tropane (B1204802) alkaloids, for instance, relies on the stereoselective construction of the 8-azabicyclo[3.2.1]octane core, a related bicyclic amine scaffold. Methodologies developed for these systems, such as intramolecular cycloadditions or ring-rearrangement metathesis, could potentially be adapted to the azabicyclo[5.2.0]nonane framework to target different classes of alkaloids or other natural product analogues.

The conversion of the bicyclic lactam into functionalized piperidines and azepanes through reductive ring-opening further illustrates its utility as a precursor. These larger nitrogen-containing rings are core structures in numerous natural products, including many alkaloids with significant physiological effects. By starting with an enantiomerically pure bicyclic lactam, chemists can ensure the stereochemical integrity of the final natural product analogue.

Chiral Scaffolding in Asymmetric Transformations

In asymmetric synthesis, a chiral scaffold or auxiliary is used to control the stereochemical outcome of a chemical reaction, leading to the preferential formation of one enantiomer or diastereomer over others. The rigid, conformationally defined structure of this compound makes it a potential candidate for use as a chiral scaffold.

When attached to a reactant molecule, the chiral scaffold can effectively shield one face of the molecule, forcing an incoming reagent to attack from the less sterically hindered face. This facial selectivity, dictated by the stereochemistry of the scaffold, results in a high degree of stereocontrol in the product. After the reaction, the chiral scaffold can be cleaved and ideally recycled, having served its purpose of inducing chirality.

While specific, widely adopted applications of this compound itself as a chiral scaffold in asymmetric transformations are not prominently featured in the surveyed literature, the underlying principles are demonstrated by related chiral bicyclic systems. For example, asymmetric 1,3-dipolar cycloadditions using chiral Lewis acids in combination with rhodium(II) complexes have been employed to synthesize optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities. This illustrates how rigid bicyclic structures can create a well-defined chiral environment to control the approach of reactants.

Similarly, gold(I)-catalyzed asymmetric reactions have been developed to synthesize azepine-fused cyclobutanes, such as 3-azabicyclo[5.2.0]nonadiene derivatives. pku.edu.cn These complex transformations rely on the transfer of chirality from a catalyst through a series of steps, but they highlight the importance of rigid bicyclic intermediates in maintaining stereochemical information throughout a reaction sequence. The development of synthetic methods that use the this compound framework to direct asymmetric reactions remains an area of potential exploration.

Table 2: Chemical Compounds Mentioned

Compound Name Molecular Formula
This compound C₈H₁₃NO
Arg-Gly-Asp (RGD) C₁₄H₂₄N₆O₇
Fibronectin Not applicable (protein)
Integrin α₅β₁ Not applicable (protein complex)
8-alkoxy-1-azabicyclo[5.2.0]nonan-9-one Varies with alkoxy group
Azepane C₆H₁₃N
8-azabicyclo[3.2.1]octane C₇H₁₃N
8-oxabicyclo[3.2.1]octane C₇H₁₂O

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (1S,7R)-8-azabicyclo[5.2.0]nonan-9-one, and how can purity be optimized?

  • Methodological Answer : Synthesis often involves cyclization strategies similar to Mannich reactions, as seen in related bicyclic azabicyclo compounds. For example, glutaraldehyde and amine precursors are used to form the bicyclic scaffold, followed by oxidation to introduce the ketone moiety . Optimization includes pH control during reflux (e.g., adjusting to pH 5 with HCl, then pH 9 with NaOH to precipitate intermediates) and purification via column chromatography (hexane/EtOAc gradients) . Purity is verified by HPLC (>95%) and spectroscopic consistency (NMR, IR) .

Q. How is the stereochemistry of this compound confirmed?

  • Methodological Answer : X-ray crystallography is critical for absolute stereochemical assignment. For example, monoclinic crystal systems (space group P21_1/c) with unit cell parameters (a = 14.380 Å, b = 9.310 Å, c = 13.270 Å, β = 106.21°) resolve chiral centers . Comparative analysis of experimental vs. computed NMR (e.g., 13C^{13}\text{C} chemical shifts) and optical rotation data further validates configuration .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR : 1H^1\text{H} and 13C^{13}\text{C} NMR identify proton environments and carbon frameworks. Key signals include downfield-shifted carbonyl carbons (~210 ppm) and bridgehead protons (δ 3.5–4.5 ppm) .
  • MS : High-resolution mass spectrometry (HRMS) confirms molecular ion ([M+H]+^+) and fragmentation patterns .
  • IR : Strong absorption bands at ~1700 cm1^{-1} (C=O stretch) and ~3300 cm1^{-1} (N-H stretch, if applicable) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of bicyclic azabicyclo compounds?

  • Methodological Answer : Contradictions often arise from structural analogs (e.g., substituent variations) or assay conditions. Systematic approaches include:

  • Comparative Studies : Use standardized assays (e.g., MIC for antimicrobial activity) across analogs to isolate structural determinants .
  • Meta-Analysis : Cross-reference pharmacological data from peer-reviewed sources (avoiding vendor-reported data) to identify trends .
  • Mechanistic Profiling : Employ molecular docking (e.g., targeting bacterial topoisomerases) to correlate activity with binding affinity .

Q. What experimental design principles apply to studying the environmental fate of this compound?

  • Methodological Answer : Follow frameworks like INCHEMBIOL ( ):

  • Phase 1 : Determine physicochemical properties (logP, pKa) via shake-flask assays and computational tools (e.g., EPI Suite).
  • Phase 2 : Assess biodegradation using OECD 301F (ready biodegradability) and LC-MS/MS to track transformation products .
  • Phase 3 : Model bioaccumulation (BCF > 5000 indicates high risk) and ecotoxicity (e.g., Daphnia magna LC50_{50}) .

Q. How can crystallographic data resolve discrepancies in reported synthetic yields?

  • Methodological Answer : Low yields may stem from competing stereochemical pathways. Strategies include:

  • Crystallization Screening : Use solvent mixtures (e.g., ethyl acetate/petroleum ether) to induce spontaneous resolution of racemates .
  • Packing Analysis : Compare unit cell parameters (e.g., orthorhombic vs. monoclinic systems) to identify polymorphic impurities .
  • In Situ Monitoring : Employ synchrotron XRD (e.g., APS 24ID-C beamline) to track intermediate phases during synthesis .

Q. What statistical frameworks are recommended for analyzing structure-activity relationships (SAR) in this compound class?

  • Methodological Answer :

  • Multivariate Analysis : Use principal component analysis (PCA) to reduce variables (e.g., substituent electronegativity, steric bulk) and identify dominant SAR drivers .
  • Machine Learning : Train models (e.g., random forest) on public datasets (ChEMBL) to predict bioactivity .
  • Hypothesis Testing : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize SAR hypotheses .

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